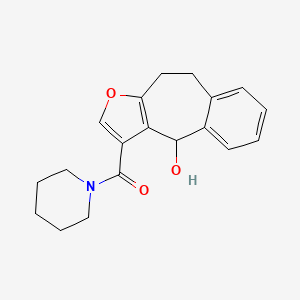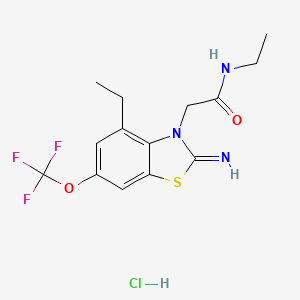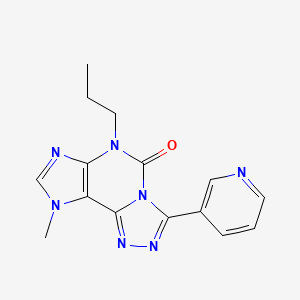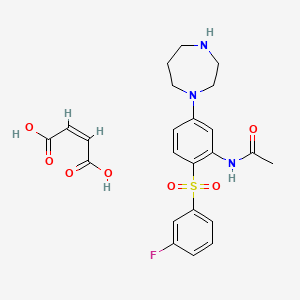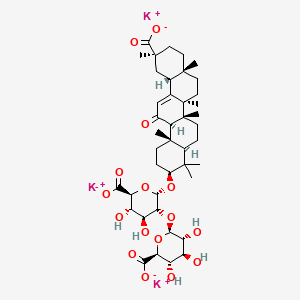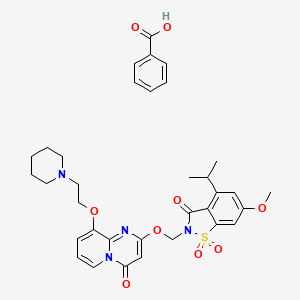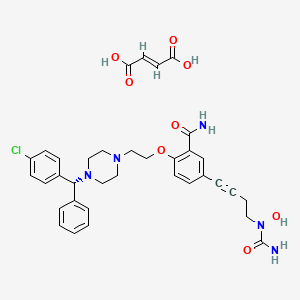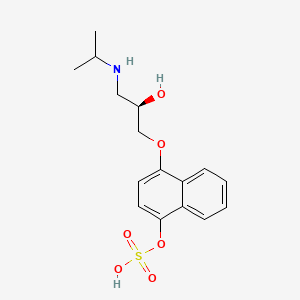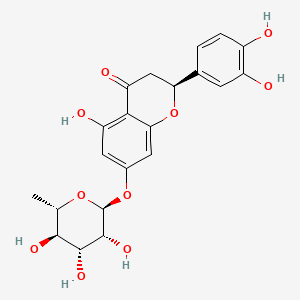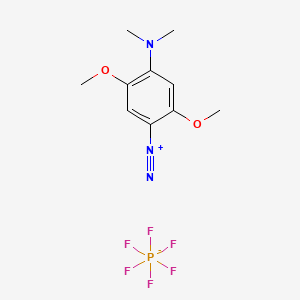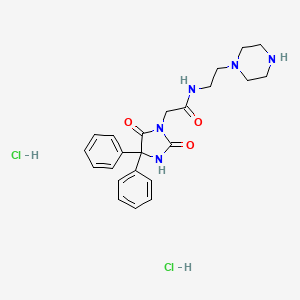
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is a complex organic compound known for its vibrant color properties and extensive use in dyeing and textile industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing electron-donating groups, resulting in the formation of the azo dye.
Complexation: The azo dye is then complexed with a metal ion, in this case, copper, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pH, and concentration) is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds and other oxidized derivatives.
Reduction: Aromatic amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model to study the behavior of azo dyes and their interactions with different substrates. It is also used in the development of new synthetic methods for complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind selectively to certain biological molecules makes it useful in histology and cytology.
Medicine
While not directly used as a therapeutic agent, the compound’s derivatives are explored for their potential in drug development, particularly in targeting specific cellular pathways.
Industry
The primary industrial application is in the textile industry, where it is used to dye fabrics. Its stability and vibrant color make it a preferred choice for high-quality textile products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various substrates through π-π stacking and hydrogen bonding. The copper ion in the complex plays a crucial role in stabilizing the structure and enhancing its binding properties.
Molecular Targets and Pathways
Azo Groups: Interact with aromatic rings and other electron-rich substrates.
Copper Ion: Stabilizes the complex and facilitates interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(3-)
- Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(5-)
Uniqueness
The unique aspect of Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) lies in its specific combination of functional groups and metal ion, which confer distinct chemical and physical properties, making it particularly effective in its applications.
Propiedades
Número CAS |
86024-59-1 |
|---|---|
Fórmula molecular |
C33H30ClCuN9Na3O15S4+3 |
Peso molecular |
1088.9 g/mol |
Nombre IUPAC |
trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |
InChI |
InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-8-10-21(11-9-20)59(47,48)15-14-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-6-4-3-5-7-19)41-39-25-16-22(60(49,50)51)12-13-24(25)30(45)46;;;;/h3-13,16-18,44H,2,14-15H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |
Clave InChI |
VHVOHINACFHRMA-UHFFFAOYSA-O |
SMILES canónico |
[H+].CCN(C1=CC=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


